Chemical properties of 2,4-Difluoro-6-nitrobenzylamine
Chemical properties of 2,4-Difluoro-6-nitrobenzylamine
An In-Depth Technical Guide to the Chemical Properties of 2,4-Difluoro-6-nitrobenzylamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed exploration of 2,4-Difluoro-6-nitrobenzylamine, a compound of interest in modern synthetic and medicinal chemistry. Given that this molecule is not a commonly cataloged reagent, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive overview of its probable synthesis, properties, reactivity, and potential applications. This approach is designed to equip researchers with the foundational knowledge required to incorporate this versatile building block into their research and development programs.
Molecular Overview and Strategic Importance
2,4-Difluoro-6-nitrobenzylamine is a substituted aromatic compound featuring a benzylamine moiety, a nitro group, and two fluorine atoms. This specific arrangement of functional groups imparts a unique reactivity profile, making it a potentially valuable intermediate in the synthesis of complex molecular architectures. The presence of fluorine is a hallmark of many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The nitro group serves as a powerful electron-withdrawing group and a synthetic handle for further transformations, most notably its reduction to a primary amine. The benzylamine group provides a nucleophilic center and a point for scaffold elaboration.
Due to the lack of extensive literature on this specific molecule, we will deduce its characteristics from well-understood principles of physical organic chemistry and data from closely related compounds.
Physicochemical Properties: An Estimation
| Property | Estimated Value / Description | Rationale |
| Molecular Formula | C₇H₆F₂N₂O₂ | Based on structural composition. |
| Molecular Weight | 188.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to orange solid. | Aromatic nitro compounds are often colored. |
| Melting Point | Estimated in the range of 60-90 °C. | The presence of polar functional groups suggests a solid at room temperature. The melting points of 3-nitrobenzylamine and 4-nitrobenzylamine hydrochloride are significantly higher, but the fluorine substituents will alter crystal packing.[3][4][5] |
| Boiling Point | > 250 °C (with decomposition) | High boiling point is expected due to polarity and hydrogen bonding capabilities. Decomposition at high temperatures is common for nitroaromatics. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The polar amine and nitro groups may confer slight aqueous solubility, but the aromatic ring will dominate. Solubility in polar organic solvents is expected to be good. |
| pKa (of conjugate acid) | Estimated to be lower than typical benzylamines (around 9.3) | The strong electron-withdrawing effects of the two fluorine atoms and the ortho-nitro group will significantly reduce the basicity of the amine. |
Proposed Synthesis Pathway
The synthesis of 2,4-Difluoro-6-nitrobenzylamine is best approached through the reductive amination of its corresponding aldehyde, 2,4-difluoro-6-nitrobenzaldehyde. This strategy is advantageous as it directly introduces the amine functionality while typically preserving the nitro group.
The precursor, 2,4-difluoro-6-nitrobenzaldehyde, can be synthesized from commercially available starting materials. A plausible, though multi-step, route could start from a suitable difluorinated aromatic compound.[6]
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway to 2,4-Difluoro-6-nitrobenzylamine.
Experimental Protocol: Reductive Amination of 2,4-Difluoro-6-nitrobenzaldehyde
This protocol is a representative procedure based on standard methods for reductive amination. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary.
Materials:
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2,4-Difluoro-6-nitrobenzaldehyde
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Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH) or Dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoro-6-nitrobenzaldehyde (1.0 eq) in methanol.
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Imine Formation: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.
-
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde and the nitro group. The reaction is typically run under slightly acidic conditions, which are provided by the ammonium acetate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2,4-Difluoro-6-nitrobenzylamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Chemical Reactivity and Synthetic Utility
The reactivity of 2,4-Difluoro-6-nitrobenzylamine is governed by the interplay of its functional groups.
Diagram of Key Reactivity Pathways
Caption: Key reactivity pathways of 2,4-Difluoro-6-nitrobenzylamine.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the strong -I and -M effects of the nitro group and the -I effect of the two fluorine atoms. This makes the ring susceptible to nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is particularly activated and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This reactivity is a cornerstone of the utility of fluorinated nitroaromatics in synthesis.[7][8] The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, which is the rate-determining step in many SNAr reactions, making fluoride a better leaving group than chloride in these systems.[7]
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., Fe/HCl, SnCl₂).[9] This transformation is fundamental in many synthetic sequences, as it converts an electron-withdrawing group into an electron-donating group, drastically altering the electronic properties of the aromatic ring. The resulting diamine is a valuable precursor for the synthesis of heterocyclic compounds.
-
Reactions of the Benzylamine Moiety: The primary amine is a versatile functional group.
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Basicity: It can act as a base to form ammonium salts.
-
Nucleophilicity: It can participate in a wide range of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and condensation with aldehydes and ketones to form imines (Schiff bases).
-
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2,4-Difluoro-6-nitrobenzylamine are not documented, its structure suggests significant potential as a scaffold or intermediate in drug discovery.
-
Scaffold for Library Synthesis: The distinct reactivity of the three functional groups (amine, nitro, and the activated fluorine) allows for sequential and orthogonal chemical modifications. This makes it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.
-
Bioisostere and Pharmacophore Component: The difluoronitrobenzyl moiety is a common feature in various biologically active compounds. Fluorine atoms are often used to modulate pKa, improve metabolic stability, and enhance binding interactions. Nitroaromatic compounds themselves have been incorporated into various drugs.[10]
-
Precursor to Bioactive Molecules: Following the reduction of the nitro group, the resulting 2,4-difluoro-phenylenediamine derivative can be used to construct a wide range of heterocyclic systems, such as benzodiazepines, quinoxalines, and benzimidazoles, which are privileged structures in medicinal chemistry.
Safety and Handling
As with any laboratory chemical, 2,4-Difluoro-6-nitrobenzylamine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related compounds.
-
Hazards: Aromatic nitro compounds are often toxic and can be skin and eye irritants.[1][3] They may be harmful if inhaled, ingested, or absorbed through the skin. Benzylamines can also be corrosive and cause irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Conclusion
2,4-Difluoro-6-nitrobenzylamine represents a promising, albeit under-explored, chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its unique combination of functional groups provides a rich platform for chemical diversification. This guide, by synthesizing established chemical principles and data from analogous compounds, provides a solid foundation for researchers to begin exploring the utility of this versatile molecule in their own work. As with any novel compound, careful experimental validation of the proposed properties and reactivity is essential.
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